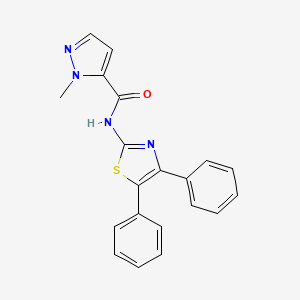

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

- Thiazoles have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The thiazole scaffold may contribute to antioxidant activity, making this compound an interesting candidate for further study .

- Some thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds could potentially alleviate pain and reduce inflammation, making them relevant for pharmaceutical research .

- Thiazoles have been explored as antimicrobial and antifungal agents. Their ability to inhibit microbial growth makes them valuable in the fight against infections. Researchers may investigate the specific effects of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in this context .

- Neuroprotective compounds help safeguard neurons from damage or degeneration. Thiazoles, including our compound of interest, might exhibit neuroprotective effects. Understanding their mechanisms could lead to therapeutic applications in neurodegenerative diseases .

- Thiazoles have shown promise as antitumor agents. Researchers have synthesized derivatives with cytotoxic effects on human tumor cell lines. Investigating the impact of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide on cancer cells could reveal its potential in oncology .

- Beyond medicine, thiazoles find applications in various fields. For instance, they are used in dyes, biocides, and chemical reaction accelerators. Understanding the broader implications of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can guide its utilization in diverse contexts .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Neuroprotective Potential

Antitumor and Cytotoxic Activity

Biological Applications Beyond Pharmaceuticals

Mechanism of Action

Target of Action

The primary targets of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are enzymes such as lanosterol 14α-demethylase and COX . These enzymes play crucial roles in various biological processes, including the biosynthesis of ergosterol and inflammation, respectively .

Mode of Action

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide interacts with its targets by inhibiting their activity. For instance, it inhibits the synthesis of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol . It also acts as a COX enzyme inhibitor, thereby reducing inflammation .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase by N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide disrupts the ergosterol biosynthesis pathway, leading to antifungal activity . Similarly, by inhibiting COX enzymes, it interferes with the arachidonic acid pathway, reducing the production of prostaglandins and thus exhibiting anti-inflammatory properties .

Result of Action

The molecular and cellular effects of N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s action include the disruption of ergosterol biosynthesis in fungi, leading to their death , and the reduction of inflammation through the inhibition of prostaglandin production .

properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c1-24-16(12-13-21-24)19(25)23-20-22-17(14-8-4-2-5-9-14)18(26-20)15-10-6-3-7-11-15/h2-13H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRXXDORDDVRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)

![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)

![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)

![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)